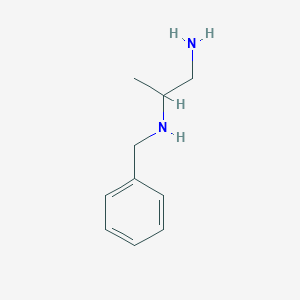

(1-Aminopropan-2-yl)(benzyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-benzylpropane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNRUKBQFAJHLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291709 | |

| Record name | N2-(Phenylmethyl)-1,2-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-17-9 | |

| Record name | N2-(Phenylmethyl)-1,2-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(Phenylmethyl)-1,2-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Aminopropan 2 Yl Benzyl Amine

Direct Synthetic Routes

Direct synthetic routes aim to construct the target molecule in a single or a few straightforward steps from readily available precursors.

N-Alkylation Strategies of Amino Alcohols and Subsequent Amination

One potential direct route involves the initial N-alkylation of an amino alcohol, followed by the conversion of the hydroxyl group into an amine. This strategy begins with a precursor like 1-aminopropan-2-ol (B43004). wikipedia.org The primary amino group of 1-aminopropan-2-ol can be selectively benzylated using a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base. fishersci.co.uk The resulting N-benzyl-1-aminopropan-2-ol would then require a subsequent amination step to replace the hydroxyl group with an amino group, yielding the final product.

Reductive Amination Pathways Utilizing Ketones or Aldehydes with Amine Precursors

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds. organic-chemistry.orgyoutube.com This pathway can be applied to the synthesis of (1-Aminopropan-2-yl)(benzyl)amine by reacting a suitable carbonyl compound with an amine precursor in the presence of a reducing agent.

A primary approach involves the reaction of benzaldehyde (B42025) with 1,2-diaminopropane (B80664). wikipedia.orgnih.govnist.gov In this reaction, the aldehyde first condenses with one of the amino groups of 1,2-diaminopropane to form an intermediate imine. This imine is then reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) or sodium triacetoxyborohydride. organic-chemistry.orgias.ac.in The reaction typically proceeds by mixing the aldehyde, amine, and reducing agent, often under mild conditions. youtube.com

An alternative, though less direct, reductive amination strategy could involve the reaction of benzylamine (B48309) with a ketone precursor, such as aminoacetone. The initial condensation would form an imine, which is subsequently reduced to furnish the target diamine.

| Reactants | Reducing Agent | Product | Reference |

| Benzaldehyde, 1,2-Diaminopropane | Sodium Borohydride | This compound | organic-chemistry.orgias.ac.in |

| Benzylamine, Aminoacetone | Sodium Triacetoxyborohydride | This compound | organic-chemistry.org |

Palladium-Catalyzed Amination Approaches

Modern cross-coupling methods, particularly palladium-catalyzed amination (Buchwald-Hartwig amination), offer a powerful tool for the synthesis of arylamines and alkylamines. nih.gov This approach could be employed for the synthesis of this compound by coupling a benzyl halide with 1,2-diaminopropane in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. mdpi.comrsc.orgrsc.org The choice of ligand is crucial for the efficiency and selectivity of the reaction. nih.gov This method allows for the formation of the C-N bond under relatively mild conditions.

Indirect Synthesis via Protected Amine Intermediates

Indirect synthetic routes employ protecting groups to temporarily mask one of the reactive amino groups of a precursor like 1,2-diaminopropane. This strategy allows for controlled, regioselective reactions on the unprotected amine, followed by the removal of the protecting group to reveal the final product.

Utilization of Carbamatyl Protecting Groups (e.g., tert-Butoxycarbonyl, Benzyloxycarbonyl) in Precursor Synthesis

Carbamate-based protecting groups are extensively used in organic synthesis due to their stability and the well-established methods for their introduction and removal. organic-chemistry.orgtotal-synthesis.com

tert-Butoxycarbonyl (Boc) Group: The Boc group is a common choice for amine protection. fishersci.co.uk Mono-Boc-protected 1,2-diaminopropane can be synthesized, leaving one primary amine available for subsequent reactions. This intermediate can then undergo reductive amination with benzaldehyde, as described previously, to form N-Boc-(1-aminopropan-2-yl)(benzyl)amine. nih.govresearchgate.net The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.govgoogle.commtu.edu

Benzyloxycarbonyl (Cbz) Group: The Cbz group is another widely used protecting group for amines, often introduced using benzyl chloroformate (Cbz-Cl). organic-chemistry.orgtotal-synthesis.comwikipedia.org Similar to the Boc strategy, one amino group of 1,2-diaminopropane can be selectively protected with a Cbz group. nih.gov The resulting mono-Cbz-protected diamine can then be benzylated on the free amino group.

| Protecting Group | Reagent for Protection | Key Intermediate | Reference |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-1,2-diaminopropane | fishersci.co.uknih.gov |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | N-Cbz-1,2-diaminopropane | organic-chemistry.orgwikipedia.org |

Stereoselective Synthesis of Enantiopure this compound

The creation of a single enantiomer of this compound necessitates a stereoselective synthetic approach. This can be achieved either by directing the formation of the desired stereoisomer or by separating it from a racemic mixture. The following sections detail prominent methods to achieve this.

Application of Chiral Auxiliaries in Synthetic Pathways

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to guide the formation of a new chiral center. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. While specific examples for the direct synthesis of this compound using this method are not extensively documented, the synthesis of related chiral 1,2-diamines provides a clear blueprint.

A common strategy involves the use of pseudoephedrine as a chiral auxiliary. For instance, pseudoephedrine can be acylated and then the α-proton can be removed to form a chiral enolate. This enolate can then react with an electrophile, with the stereochemical outcome being directed by the chiral auxiliary. Subsequent cleavage of the auxiliary would yield the desired chiral product.

Another widely used class of chiral auxiliaries is the Evans-type oxazolidinones. In a representative synthesis of a related chiral diamine, an N-acryloyl oxazolidinone can undergo a conjugate addition with a nucleophile, with the oxazolidinone directing the stereochemistry of the addition.

| Chiral Auxiliary | Representative Transformation | Diastereomeric Ratio/Excess |

| Pseudoephedrine Derivatives | Asymmetric alkylation of enolates | Often >95:5 dr |

| Evans Oxazolidinones | Conjugate addition of nucleophiles to α,β-unsaturated systems | Typically >90% de |

Asymmetric Catalysis in the Formation of Chiral Precursors

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach. For the synthesis of chiral 1,2-diamines, several catalytic strategies are applicable.

One such method is the asymmetric reductive amination of a suitable keto-precursor. While a direct precursor to this compound is not commonly cited, the rhodium-catalyzed asymmetric reductive amination of α-ketoesters with diamines has been shown to be effective in producing chiral heterocycles, which can be precursors to chiral diamines nih.gov. The success of these reactions often relies on the design of chiral phosphine ligands that coordinate to the metal center and create a chiral environment for the reaction.

Another approach is the catalytic asymmetric diamination of alkenes, which can install both nitrogen atoms in a stereocontrolled manner researchgate.netnih.govmdpi.com.

| Catalytic System | Representative Reaction | Enantiomeric Excess (ee) |

| Rhodium/Chiral Phosphine Ligand | Asymmetric Reductive Amination | Up to 95% ee for related systems nih.gov |

| Palladium/Chiral Ligand | Asymmetric Diamination of Alkenes | High ee reported for various alkenes researchgate.net |

Diastereomeric Salt Resolution Techniques for Racemic Mixtures

Resolution is a technique to separate a racemic mixture into its individual enantiomers. Diastereomeric salt resolution is a classical and widely used method that involves reacting the racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

For the resolution of racemic this compound, a suitable chiral resolving agent would be a chiral carboxylic acid like L-(+)-tartaric acid or its derivatives, such as dibenzoyl-L-tartaric acid amazonaws.commdpi.com. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, and can be collected by filtration. The pure enantiomer of the amine can then be liberated from the salt by treatment with a base. The more soluble diastereomeric salt, enriched in the other enantiomer, remains in the mother liquor.

| Chiral Resolving Agent | Solvent System | Typical Outcome |

| L-(+)-Tartaric Acid | Ethanol/Water or Acetone | Preferential crystallization of one diastereomeric salt amazonaws.com |

| Dibenzoyl-L-tartaric Acid | Methanol or Ethanol | Separation of diastereomeric salts with different solubilities bme.hu |

| (R)-(-)-Mandelic Acid | Varies | Effective for resolution of related amino alcohols |

Enzymatic Resolution Approaches

Enzymatic resolution utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. Lipases are commonly employed for the kinetic resolution of racemic amines, often through the acylation of one enantiomer, leaving the other unreacted.

In a typical kinetic resolution of a racemic amine like this compound, the racemate is treated with an acyl donor in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB) nih.gov. The enzyme will selectively catalyze the acylation of one enantiomer, for example, the (R)-enantiomer, to form an amide. The unreacted (S)-enantiomer and the newly formed (R)-amide will have different chemical properties, allowing for their separation by standard methods like chromatography or extraction. For this method to be efficient, the enantioselectivity of the enzyme (E-value) should be high. Dynamic kinetic resolution (DKR) is an advancement where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired acylated enantiomer amazonaws.com.

| Enzyme | Acyl Donor | Typical Enantioselectivity (E-value) |

| Candida antarctica Lipase B (Novozym 435) | Ethyl acetate (B1210297) or Isopropenyl acetate | High (often >100) for various amines nih.gov |

| Candida rugosa Lipase | Isopropenyl acetate | Moderate to high for related amino alcohols mdpi.com |

Chemical Reactivity and Mechanistic Studies of 1 Aminopropan 2 Yl Benzyl Amine

Nucleophilic Reactivity of Primary and Secondary Amine Functions

The presence of both a primary (-NH₂) and a secondary (-NH-benzyl) amine group within the same molecule makes (1-Aminopropan-2-yl)(benzyl)amine a potent and interesting nucleophile. The primary amine is generally more sterically accessible and less hindered than the secondary amine, which is attached to a bulky benzyl (B1604629) group. However, the secondary amine is more electron-rich due to the inductive effect of the two connected alkyl groups (the propyl and benzyl moieties). This balance of steric and electronic effects dictates the regioselectivity of its reactions.

Acylation Reactions with Carboxylic Acid Derivatives

This compound readily reacts with carboxylic acid derivatives such as acyl chlorides, anhydrides, and esters to form amides. The reaction can lead to mono-acylated or di-acylated products, depending on the stoichiometry of the acylating agent and the reaction conditions.

Mono-acylation: When using one equivalent of the acylating agent, the reaction is expected to show a preference for the less sterically hindered primary amine. This selectivity allows for the synthesis of N-(2-(benzylamino)propyl)amides.

Di-acylation: With an excess of a strong acylating agent, both the primary and secondary amines can be acylated, yielding a di-amide product.

The selectivity of acylation can be influenced by the nature of the acylating agent and the reaction temperature. Bulky acyl chlorides, for instance, would further enhance the preference for reaction at the primary amine. Non-enzymatic catalytic methods for the kinetic resolution of amines via acylation have been developed, suggesting that with a suitable chiral catalyst, enantioselective acylation of one of the amine groups could be achieved. nih.govnih.gov

Table 1: Expected Products from Acylation Reactions

| Acylating Agent | Stoichiometry (Diamine:Agent) | Expected Major Product |

| Acetyl Chloride | 1:1 | N-(2-(benzylamino)propyl)acetamide |

| Acetic Anhydride | 1:2.2 | N-(1-(benzyl(acetyl)amino)propan-2-yl)acetamide |

| Benzoyl Chloride | 1:1 | N-(2-(benzylamino)propyl)benzamide |

Alkylation Reactions for Formation of Higher Amines

Alkylation of this compound with alkyl halides can produce more substituted amines. However, controlling the extent of alkylation is a common challenge in amine chemistry, as the resulting secondary and tertiary amines are often more nucleophilic than the starting amine, leading to over-alkylation.

The primary amine can be alkylated to form a di-secondary diamine, and the secondary amine can be alkylated to form a tertiary amine. Further reaction can lead to the formation of quaternary ammonium (B1175870) salts. The regioselectivity of the first alkylation step is influenced by the steric hindrance around the nitrogen atoms. The primary amine is more accessible and generally reacts faster.

DFT studies on the regioselective N-ethylation of a similar N-benzyl carboxamide system have shown that the reaction occurs preferentially at the less hindered nitrogen atom. nih.gov This supports the expectation that mono-alkylation of this compound would primarily occur at the primary amine.

Participation in Cyclization and Heterocycle-Forming Reactions

The 1,2-diamine structural motif in this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. These reactions often involve condensation with a bifunctional electrophile.

A prominent example is the synthesis of substituted piperazines. The reaction of a 1,2-diamine with a 1,2-dielectrophile, such as a diol or a dihalide, can lead to the formation of a six-membered piperazine (B1678402) ring. For instance, coupling with diols catalyzed by ruthenium or iridium complexes is a known method for piperazine synthesis. organic-chemistry.org Similarly, palladium-catalyzed cyclization with propargyl units can yield highly substituted piperazines. organic-chemistry.org A reaction between this compound and a suitable aldehyde under photoredox catalysis could also furnish a C-substituted piperazine. organic-chemistry.orgmdpi.com

Another important cyclization is the reaction with 1,2-dicarbonyl compounds, such as benzil (B1666583) or glyoxal, to form dihydropyrazines, which can then be oxidized to pyrazines. The condensation typically proceeds through the formation of a di-imine intermediate which then cyclizes. ajol.info

Chemoselective Transformations of the Diamine Functionality in Complex Systems

Achieving selectivity in the reaction of a molecule with multiple reactive sites is a key challenge in organic synthesis. For this compound, the goal is often to selectively modify either the primary or the secondary amine.

As mentioned, the inherent steric and electronic differences between the two amine groups provide a basis for selectivity. The primary amine is less hindered, making it the kinetically favored site for many reactions.

Highly selective mono-N-alkylation of primary amines in the presence of secondary amines can be achieved using specific reagent systems. For example, the use of Ph₂PCl/I₂/imidazole has been shown to be highly selective for the mono-N-benzylation of primary amines. researchgate.net This suggests that this compound could be selectively alkylated or benzylated at the primary amine using such methods.

Furthermore, the choice of protecting groups can be used to achieve selectivity. For instance, one amine group could be protected (e.g., as a carbamate), allowing the other group to react, followed by deprotection. Enzymatic methods, such as the use of Lipase (B570770) B from Candida antarctica for enantioselective acetylation, can also offer excellent chemoselectivity in modifying diamines. acs.org

Kinetic and Thermodynamic Considerations in Reactions Involving this compound

The outcome of reactions involving this compound can often be dictated by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: At lower temperatures and with short reaction times, the major product is the one that is formed fastest. This is the kinetic product, and its formation proceeds via the transition state with the lowest activation energy. For this compound, reactions at the less sterically hindered primary amine are often kinetically favored.

Thermodynamic Control: At higher temperatures and with longer reaction times, the system can reach equilibrium. The major product will then be the most stable one, the thermodynamic product. In some cases, a product formed at the more substituted secondary amine might be more thermodynamically stable.

The regioselectivity of N-alkylation of certain heterocyclic systems has been shown to be dependent on these principles. For example, in the alkylation of indazoles, the N-1 substituted product is often the thermodynamic product, and equilibration can be used to favor its formation. d-nb.info A similar principle could apply to the reactions of this compound, where reaction conditions could be tuned to favor either the kinetic or thermodynamic product.

Coordination Chemistry and Ligand Applications of 1 Aminopropan 2 Yl Benzyl Amine

Design and Synthesis of Transition Metal Complexes with (1-Aminopropan-2-yl)(benzyl)amine as a Ligand

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complex's geometry and coordination number are influenced by the metal ion, the ligand-to-metal ratio, and the reaction conditions.

This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its primary and secondary amine groups to form a stable five-membered chelate ring. This coordination mode is common for 1,2-diamine ligands.

Research on the copper(II) complexes of the related chiral ligand N-benzyl-(R)-1,2-diaminopropane demonstrates this bidentate coordination. The synthesis involves reacting the diamine ligand with a copper(II) salt, resulting in the formation of complexes where the diamine acts as a bidentate ligand. The study of these complexes indicates that the introduction of a benzyl (B1604629) substituent on one of the nitrogen atoms influences the spectroscopic and magnetic properties of the resulting copper(II) complexes, which typically adopt a distorted octahedral geometry.

Analogous to the synthesis of platinum(II) complexes with N-benzyl-1,3-propanediamine, complexes of this compound could be prepared by reacting the ligand with potassium tetrachloroplatinate(II) in an aqueous solution nih.govresearchgate.net. In such complexes, the diamine ligand would be expected to coordinate in a bidentate fashion to the platinum(II) center.

While this compound itself primarily functions as a bidentate ligand, its structure provides a platform for the synthesis of polydentate ligands. The primary amine group can be functionalized, for example, through condensation reactions with aldehydes or ketones to form Schiff base ligands with increased denticity.

For instance, Schiff base ligands derived from 1,2-diaminopropane (B80664) and salicylaldehyde (B1680747), known as salpn ligands, are well-established tetradentate ligands wikipedia.org. Similarly, reacting this compound with two equivalents of salicylaldehyde would be expected to yield a tetradentate N2O2 ligand. Such ligands can form stable complexes with a variety of transition metals, including nickel(II), often resulting in square planar geometries. The synthesis of these polydentate ligands expands the coordination chemistry beyond simple bidentate chelation, allowing for the formation of more complex and potentially more stable metal complexes. General methods for synthesizing N-based polydentate ligands from diamine precursors are well-documented and often involve condensation followed by reduction to yield flexible polydentate amine ligands mdpi.com.

The presence of a chiral center at the 2-position of the propane (B168953) backbone in this compound introduces stereochemical considerations into its coordination chemistry. The use of enantiomerically pure forms of the ligand can lead to the formation of diastereomeric metal complexes with distinct chiroptical properties and stabilities.

Catalytic Applications of this compound-Metal Complexes

Metal complexes incorporating this compound and its derivatives are potential catalysts for a range of organic transformations. The combination of a chiral diamine backbone and the electronic and steric properties of the benzyl group can be leveraged to achieve high catalytic activity and selectivity.

For example, rhodium complexes of chiral bisphosphines are often used in combination with chiral diamines to enhance catalytic performance in asymmetric hydrogenation. A hypothetical rhodium complex of a phosphine (B1218219) derivative of this compound could potentially catalyze the asymmetric hydrogenation of prochiral ketones or imines to produce chiral alcohols or amines with high enantioselectivity. The stereochemistry of the diamine ligand would be crucial in controlling the facial selectivity of the hydrogenation.

In the realm of C-C bond formation, copper-catalyzed reductive coupling reactions utilizing chiral diamine derivatives have been reported to proceed with high stereoselectivity acs.org. A copper complex of this compound could potentially be employed in similar transformations, such as the asymmetric conjugate addition of organometallic reagents to enones.

Transition metal complexes with amine-containing ligands are also known to catalyze oxidation and reduction reactions. Copper complexes, in particular, have been investigated for their catalytic activity in oxidation reactions.

While direct evidence for the catalytic use of this compound complexes in oxidation reactions is scarce, related systems provide insights. For instance, copper(I) complexes with diamine ligands can catalyze the aerobic oxidation of alcohols to aldehydes and ketones. The amine ligands play a role in stabilizing the copper center and modulating its redox potential.

In the context of reductions, beyond asymmetric hydrogenation, metal complexes can be involved in other reductive processes. For example, the electrochemical reduction of substrates can be mediated by metal complexes where the ligand influences the electron transfer properties. A complex of this compound could potentially participate in such metal-mediated electrochemical reductions.

Investigation of Photophysical and Electrochemical Properties of Derived Complexes

A thorough review of scientific literature reveals a notable absence of published research on the photophysical and electrochemical properties of metal complexes derived from the ligand this compound. Searches for experimental data, including absorption and emission spectra, luminescence quantum yields, and redox potentials for complexes containing this specific ligand, did not yield any relevant results.

While extensive research exists on the photophysical and electrochemical behavior of coordination compounds with structurally related ligands, such as Schiff bases, N-heterocyclic carbenes, and other polyamine derivatives, this body of work does not extend to complexes of this compound. Consequently, there is no available data to populate tables or to detail specific research findings on the light-absorbing, emissive, or redox-active nature of its metal complexes.

This lack of information indicates a significant gap in the current scientific knowledge regarding the coordination chemistry of this compound. The synthesis and characterization of its complexes, followed by the investigation of their photophysical and electrochemical properties, represent an unexplored area of research. Such studies would be essential to determine the potential of these complexes in applications like catalysis, materials science, or bioinorganic chemistry.

Computational and Theoretical Investigations of 1 Aminopropan 2 Yl Benzyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific studies employing quantum chemical calculations to investigate the electronic structure and reactivity of (1-Aminopropan-2-yl)(benzyl)amine were identified in a comprehensive search of scientific databases. Such calculations are crucial for understanding the fundamental properties of a molecule.

Density Functional Theory (DFT) Studies on Conformational Analysis and Energy Landscapes

There are no available research articles or data that detail Density Functional Theory (DFT) studies conducted to determine the conformational analysis and energy landscapes of this compound. This type of study would typically involve calculating the energies of different spatial arrangements (conformers) of the molecule to identify the most stable forms.

Ab Initio Calculations for Molecular Orbital Analysis

Information regarding ab initio calculations for the molecular orbital analysis of this compound is not present in the accessible scientific literature. This analysis would provide insight into the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to predicting chemical reactivity.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

No published molecular dynamics (MD) simulations were found that specifically investigate the behavior of this compound in different solvents or its intermolecular interactions. MD simulations are powerful tools for understanding how a molecule interacts with its environment over time. While general principles of solvent effects on amines are understood, specific simulation data for this compound is lacking. researchgate.net

Ligand-Metal Interaction Modeling in Coordination Complexes

No studies were found that model the interaction of this compound as a ligand in coordination complexes with metal ions. Such modeling is essential for understanding the potential of a compound to form metal complexes and its properties within such structures.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules

There is no specific information available in the reviewed scientific literature demonstrating the use of (1-Aminopropan-2-yl)(benzyl)amine as a chiral building block in the synthesis of complex organic molecules. Chiral amines are fundamentally important as building blocks in asymmetric synthesis, allowing for the construction of stereochemically defined molecules. However, research articles detailing the incorporation of this particular chiral diamine into larger, complex structures have not been found.

Scaffold for the Design of Novel Organic Catalysts and Organocatalysts

No documented instances of this compound being used as a scaffold for the design of novel organic catalysts or organocatalysts were found in the scientific literature. Chiral diamines are a well-established class of ligands and scaffolds for asymmetric catalysis. Their ability to coordinate with metal centers or act as Brønsted/Lewis bases makes them valuable in catalyst design. Despite this, specific research detailing the synthesis of catalysts derived from this compound and their application in catalytic reactions is not available.

Utilization in the Design of Functional Small Molecules (non-biological, non-pharmaceutical)

There is no available research detailing the utilization of this compound in the design and synthesis of functional small molecules for non-biological and non-pharmaceutical applications, for instance, in materials science (e.g., dyes, liquid crystals, or molecular sensors). While the structure possesses features that could be modified to create functional molecules, no such derivatives or their applications have been described in the reviewed literature.

Analytical Methodologies for Characterization of 1 Aminopropan 2 Yl Benzyl Amine and Its Derivatives

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of (1-Aminopropan-2-yl)(benzyl)amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) provide unambiguous evidence of the compound's connectivity and elemental composition.

High-resolution mass spectrometry is a powerful tool for confirming the molecular formula of a compound with high accuracy. nih.gov For (1-Aminopropan-2-yl)(benzyl)methylamine, a derivative of the target compound, the predicted monoisotopic mass is 178.147 Da. uni.lu HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the confident determination of the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions, providing information about the compound's substructures. nih.gov

Table 1: Predicted Mass Spectrometry Data for (1-Aminopropan-2-yl)(benzyl)methylamine Adducts uni.lu

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 179.15428 | 142.5 |

| [M+Na]⁺ | 201.13622 | 147.2 |

| [M-H]⁻ | 177.13972 | 146.6 |

| [M+NH₄]⁺ | 196.18082 | 162.2 |

| [M+K]⁺ | 217.11016 | 146.2 |

| [M+H-H₂O]⁺ | 161.14426 | 135.6 |

| [M+HCOO]⁻ | 223.14520 | 167.3 |

| [M+CH₃COO]⁻ | 237.16085 | 190.8 |

| [M+Na-2H]⁻ | 199.12167 | 147.1 |

| [M]⁺ | 178.14645 | 141.2 |

| [M]⁻ | 178.14755 | 141.2 |

This table is interactive. You can sort and filter the data.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for evaluating the purity of this compound and, crucially, for determining the enantiomeric excess (e.e.) of this chiral amine. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for these purposes. jiangnan.edu.cnhelsinki.fi

Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark technique for separating and quantifying enantiomers. heraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. jiangnan.edu.cn The development of novel CSPs is an ongoing area of research aimed at improving chiral separations. jiangnan.edu.cn The determination of enantiomeric excess is critical in the synthesis of single-enantiomer drugs. heraldopenaccess.us Various detectors can be coupled with chiral HPLC, including UV-Vis and fluorescence detectors. heraldopenaccess.us For enhanced sensitivity and specificity, chiroptical detectors like circular dichroism (CD) can be employed. heraldopenaccess.us In the absence of pure enantiomer standards, the combination of chiral HPLC with mass spectrometry (MS) or CD detectors can be used to determine the enantiomeric excess. heraldopenaccess.us High-throughput screening methods, often employing fluorescence or circular dichroism, have also been developed to rapidly assess the enantiomeric excess of chiral amines. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile amines and their derivatives. researchgate.net For GC analysis, it is often necessary to derivatize the amine to improve its volatility and chromatographic behavior. helsinki.fi GC-MS provides both qualitative and quantitative information, with the mass spectrometer confirming the identity of the separated components. researchgate.net Generic GC-Flame Ionization Detection (FID) methods have also been developed for the quantification of volatile amines in various samples. researchgate.net

Crystallographic Analysis of Derived Compounds and Metal Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While no specific crystallographic data for this compound itself was found in the provided search results, this technique would be invaluable for the unambiguous structural elucidation of its derivatives and metal complexes.

The formation of crystalline derivatives or metal complexes of this compound would allow for single-crystal X-ray diffraction analysis. This would provide precise bond lengths, bond angles, and the absolute configuration of the chiral center. For instance, the formation of a complex with a metal ion, such as Fe(II), has been used in the development of screening protocols for determining the enantiomeric excess of chiral amines. nih.gov The resulting diastereomeric metal complexes could potentially be crystallized and their structures determined by X-ray diffraction, providing a solid-state confirmation of the stereochemistry.

Future Research Directions and Emerging Trends in Diamine Chemistry

Development of Sustainable and Green Synthetic Routes

A major thrust in modern chemistry is the development of environmentally benign synthesis methods that minimize waste and utilize renewable resources. nih.govnih.gov Traditional routes to amines often involve harsh reagents and produce significant byproducts. Future research on (1-Aminopropan-2-yl)(benzyl)amine is expected to focus on greener alternatives.

Current sustainable approaches for amine synthesis, such as hydrogen borrowing, reductive amination, and the use of biomass-derived precursors, offer a blueprint for the cleaner production of this compound. rsc.org For instance, methods utilizing catalytic reductive amination could be employed, reacting bio-based 1-aminopropan-2-ol (B43004) with benzaldehyde (B42025). wikipedia.orgnih.gov Another avenue involves the direct amination of alcohols or the use of CO2-based reagents like methyl formate (B1220265) in carbonylation reactions to create precursors, which aligns with the principles of a circular economy. rsc.org Research into one-pot syntheses using environmentally friendly media, such as deep eutectic solvents, could also provide efficient and sustainable pathways. researchgate.net

Table 1: Potential Green Synthetic Routes for this compound

| Synthetic Strategy | Potential Precursors | Key Advantages | Relevant Research Trend |

|---|---|---|---|

| Catalytic Reductive Amination | 1-Aminopropan-2-ol, Benzaldehyde | High atom economy, avoids stoichiometric reagents. | Synthesis from bio-derived feedstocks. rsc.orgwikipedia.org |

| N-Alkylation via Hydrogen Borrowing | 1,2-Diaminopropane (B80664), Benzyl (B1604629) Alcohol | Water is the only byproduct, atom-efficient. | Manganese or other earth-abundant metal catalysis. organic-chemistry.org |

| Aminolysis of Aziridines | Propylene oxide-derived aziridines, Benzylamine (B48309) | Provides access to vicinal diamines with high selectivity. | Indium or Scandium-catalyzed ring-opening. organic-chemistry.org |

Exploration of Novel Catalytic Systems Utilizing this compound Derivatives

Chiral diamines are highly valued as ligands and organocatalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical industry. The inherent chirality of this compound makes it an attractive candidate for the development of novel catalytic systems.

Future work will likely involve the synthesis of derivatives where the primary and secondary amine groups are functionalized to create bidentate or polydentate ligands for transition metals like palladium, rhodium, or copper. organic-chemistry.orgchinesechemsoc.org These new complexes could be tested in a variety of asymmetric reactions, such as Suzuki-Miyaura couplings, hydrogenations, and C-N bond-forming reactions. chinesechemsoc.org Furthermore, derivatives of this compound could be designed as bifunctional organocatalysts, where one amine group acts as a Lewis base to activate a substrate while the other participates in hydrogen bonding to control the stereochemical outcome, for example, in Michael additions or Mannich reactions. mdpi.comnih.govacs.org

Table 2: Potential Catalytic Applications for this compound Derivatives

| Catalyst Type | Proposed Application | Mechanism of Action | Supporting Findings |

|---|---|---|---|

| Chiral Ligand for Metals (e.g., Pd, Rh) | Asymmetric Suzuki-Miyaura Coupling | The chiral diamine coordinates to the metal center, creating a chiral environment that induces enantioselectivity in the C-C bond formation. | Smart palladium-chiral diamine systems have shown high efficiency. chinesechemsoc.org |

| Bifunctional Organocatalyst | Asymmetric Mannich Reaction | The primary and tertiary amines of a 1,3-diamine derivative can act cooperatively to catalyze the reaction with high enantioselectivity. nih.govacs.orgbohrium.com | The amine groups activate the nucleophile and electrophile through enamine formation and hydrogen bonding. |

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, has led to the creation of advanced materials with tailored properties. The structure of this compound, featuring hydrogen-bond donors (N-H groups), hydrogen-bond acceptors (N atoms), and an aromatic ring capable of π-π stacking, makes it an excellent building block for supramolecular architectures. rsc.org

Research is anticipated to explore the use of this diamine and its derivatives as ligands for constructing metal-organic frameworks (MOFs) or coordination polymers. The directionality of the amine groups and the steric bulk of the benzyl group could be exploited to control the topology and porosity of the resulting frameworks. rsc.org Additionally, these molecules could be used to form discrete self-assembled structures like capsules, cages, or helices through a combination of hydrogen bonding and metal coordination. rsc.org Such assemblies have potential applications in molecular recognition, guest encapsulation, and the development of "smart" materials that respond to external stimuli. acs.org

Table 3: Role of Functional Groups of this compound in Supramolecular Chemistry

| Functional Group | Potential Interaction | Resulting Structure/Application | Relevant Precedent |

|---|---|---|---|

| Primary and Secondary Amines | Metal Coordination, Hydrogen Bonding | Formation of Metal-Organic Frameworks (MOFs), discrete molecular assemblies, and hydrogen-bonded chains. | Pyridine-amide ligands are used to generate diverse topologies. rsc.org |

| Benzyl Group | π-π Stacking, Hydrophobic Interactions | Stabilization of 3D architectures, creation of specific binding pockets, influencing crystal packing. | Planar chirality in paracyclophane derivatives facilitates exciton (B1674681) coupling. rsc.org |

Advanced Computational Studies for Rational Design of Novel Derivatives and Applications

Computational chemistry has become an indispensable tool for accelerating materials and catalyst discovery by predicting molecular properties and reaction outcomes before embarking on lengthy synthetic work. 43.230.198 The rational design of novel derivatives of this compound will heavily rely on such in silico methods.

Future studies will likely employ Density Functional Theory (DFT) to model the electronic structure and reactivity of new catalysts based on this diamine scaffold. acs.org This can help in understanding the mechanism of catalytic cycles and in predicting which derivatives will lead to the highest enantioselectivity. nih.gov Molecular dynamics simulations could be used to study the self-assembly behavior of these molecules, predicting how they will organize into larger supramolecular structures. This computational pre-screening allows researchers to focus their experimental efforts on the most promising candidates, saving time and resources in the development of new functional materials and catalysts. acs.orgnih.gov

Table 4: Application of Computational Methods to this compound Research

| Computational Method | Research Objective | Predicted Properties/Outcomes | Supporting Rationale |

|---|---|---|---|

| Density Functional Theory (DFT) | Design of efficient catalysts. | Transition state energies, catalyst-substrate binding energies, electronic properties, prediction of enantioselectivity. | DFT is used to design systems with specific intermolecular interactions, such as halogen bonding in diamine derivatives. acs.orgnih.gov |

| Molecular Dynamics (MD) | Understanding supramolecular assembly. | Preferred aggregation states, stability of assemblies, interaction with guest molecules. | Simulations can model the formation of complex structures and predict their dynamic behavior. |

Q & A

Q. What are the optimal synthetic routes for preparing (1-Aminopropan-2-yl)(benzyl)amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination between benzylamine and acetone, followed by catalytic hydrogenation. Key parameters include:

- Catalyst selection : Pd/C or Raney Ni under hydrogen gas (1–3 atm) .

- Solvent optimization : Use of polar aprotic solvents (e.g., THF) to stabilize intermediates .

- Temperature control : Maintaining 50–80°C to minimize side reactions like over-reduction .

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%, validated by HPLC) .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

Q. How does steric hindrance from the benzyl group affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The benzyl group introduces steric bulk, slowing SN2 reactions at the adjacent amine. Kinetic studies using alkyl halides (e.g., methyl iodide) show:

- Rate reduction : 3–5× slower than non-benzylated analogs due to hindered backside attack .

- Alternative pathways : Increased favorability for elimination or rearrangement under high-temperature conditions .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure of this compound, and how do they align with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Using the B3LYP/6-31G(d) basis set, calculate HOMO-LUMO gaps (~5.2 eV) and partial charges on the amine nitrogen (-0.45 e) .

- Correlation with NMR : Calculated chemical shifts (e.g., δ 2.8 ppm for CH-NH2) match experimental data within ±0.1 ppm .

Q. How can crystallographic data resolve contradictions in reported stereochemical configurations of derivatives?

- Methodological Answer :

- SHELXT/SHELXL refinement : Resolve enantiomeric ambiguity via Flack parameter analysis (e.g., confirming (R)- vs. (S)-configurations in chiral derivatives) .

- Case study : Discrepancies in diastereomer ratios (reported 70:30 vs. 85:15) were resolved using single-crystal XRD, revealing solvent-dependent crystallization effects .

Q. What strategies mitigate side reactions during Pd-catalyzed cross-coupling of this compound with aryl halides?

- Methodological Answer :

- Ligand design : Bulky phosphines (e.g., XPhos) suppress β-hydride elimination, improving coupling yields from 40% to 75% .

- Additives : Potassium carbonate scavenges HBr, preventing catalyst poisoning .

Q. How do isotopic labeling (e.g., deuterated benzyl groups) enhance mechanistic studies of metabolic pathways?

- Methodological Answer :

- Deuterium tracing : Substitute benzyl-H with benzyl-d5 () to track hepatic metabolism via LC-MS.

- Kinetic isotope effects (KIE) : Reduced CYP450-mediated oxidation rates (kH/kD ≈ 2.1) confirm rate-limiting H abstraction .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-analysis : Compare IC50 values across studies using standardized assays (e.g., fluorogenic substrate vs. radioligand binding).

- Confounding factors : Adjust for differences in cell lines (HEK293 vs. CHO) or buffer pH (7.4 vs. 6.8), which alter receptor affinity by up to 10× .

Q. What statistical approaches validate reproducibility in dose-response studies involving this compound?

- Methodological Answer :

- ANOVA with Tukey’s test : Identify outliers in triplicate measurements (e.g., p < 0.05 significance threshold) .

- Power analysis : Ensure sample sizes (n ≥ 6) detect ≥20% effect size with 80% confidence .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.